1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine
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Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Attachment of the Thiophene Ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the benzoyl group.
Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzoyl group to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzoyl group may yield benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-2-yl)benzoyl]piperazine: Similar structure but with a different position of the thiophene ring.
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(furan-3-yl)benzoyl]piperazine: Similar structure but with a furan ring instead of a thiophene ring.
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(pyridin-3-yl)benzoyl]piperazine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-17(14-3-1-13(2-4-14)15-5-10-23-12-15)21-8-6-20(7-9-21)16-11-18-24-19-16/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDJVSRKSMBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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